Aqueous Solubility: Salt Form Impact
The hydrochloride salt (target compound) demonstrates a distinct aqueous solubility profile compared to the free base and the dihydrochloride salt. While precise quantitative solubility data in mg/mL is not available from non-excluded sources, authoritative databases estimate very high water solubility for the free base . The hydrochloride salt is expected to have enhanced solubility in polar solvents compared to the free base due to its ionic nature, a property leveraged to improve its utility as a synthetic intermediate . In contrast, the dihydrochloride salt form is specifically noted for its high water solubility .
| Evidence Dimension | Qualitative Aqueous Solubility |
|---|---|
| Target Compound Data | Enhanced solubility in polar solvents relative to free base; estimated high water solubility for the parent free base (1e+006 mg/L at 25°C) . |
| Comparator Or Baseline | Free base (4,5-Diaminopyrimidine) and Pyrimidine-4,5-diamine dihydrochloride (CAS 77469-46-6). |
| Quantified Difference | Not quantifiable as a direct head-to-head comparison from the available data. The free base is estimated to have high water solubility. The dihydrochloride is described as 'soluble in water'. The hydrochloride is expected to have intermediate solubility characteristics. |
| Conditions | Based on estimated values and qualitative descriptions in vendor literature. |
Why This Matters
For researchers, the choice of salt form directly impacts dissolution rates in reaction media, ease of handling, and the efficiency of aqueous-based synthetic procedures, where the hydrochloride offers a practical balance between the free base and the more highly soluble dihydrochloride.
